1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-
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Overview
Description
1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of a methyl group at the 1-position and an azo group (N=N) linking the 2-position of the imidazole ring to a 4-methylphenyl group. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Azo Group: The azo group can be introduced through a diazotization reaction, where an aromatic amine (such as 4-methylphenylamine) is treated with nitrous acid to form a diazonium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form hydrazo or amine derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form active intermediates that can interact with biological macromolecules, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing its activity.
Comparison with Similar Compounds
- 1H-Imidazole, 1-methyl-2-phenylazo-
- 1H-Imidazole, 1-methyl-2-(4-chlorophenyl)azo-
- 1H-Imidazole, 1-methyl-2-(4-nitrophenyl)azo-
Comparison: 1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
198347-67-0 |
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Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C11H12N4/c1-9-3-5-10(6-4-9)13-14-11-12-7-8-15(11)2/h3-8H,1-2H3 |
InChI Key |
STLSEJORWJPJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=NC=CN2C |
Origin of Product |
United States |
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